molecular formula C15H28N4O B11749549 {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine

Cat. No.: B11749549
M. Wt: 280.41 g/mol
InChI Key: CXBFMOYMKFXLAB-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine is a complex organic compound that features both pyrazole and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine typically involves multi-step organic reactions

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide to introduce the 2-methylpropyl group.

    Coupling with Morpholine: The final step involves the coupling of the alkylated pyrazole with morpholine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the compound using reducing agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted morpholine derivatives

Scientific Research Applications

Chemistry

In organic synthesis, {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The presence of both pyrazole and morpholine groups makes it a versatile ligand for various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It is explored for its activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(piperidin-4-yl)propyl]amine
  • {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(pyrrolidin-4-yl)propyl]amine
  • {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(azepan-4-yl)propyl]amine

Uniqueness

What sets {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine apart from similar compounds is the presence of the morpholine ring. This ring enhances the compound’s solubility and stability, making it more suitable for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C15H28N4O

Molecular Weight

280.41 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C15H28N4O/c1-14(2)12-19-13-15(11-17-19)10-16-4-3-5-18-6-8-20-9-7-18/h11,13-14,16H,3-10,12H2,1-2H3

InChI Key

CXBFMOYMKFXLAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCCCN2CCOCC2

Origin of Product

United States

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